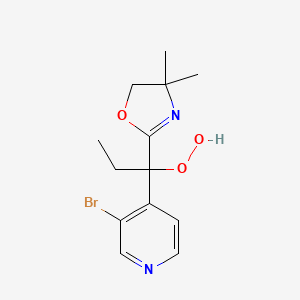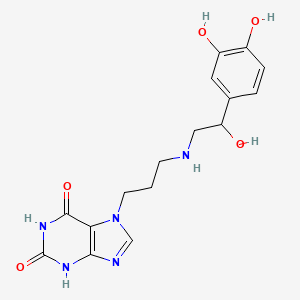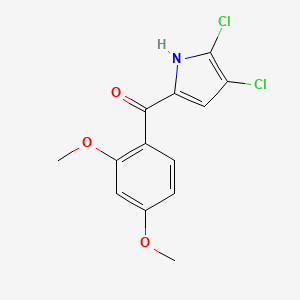![molecular formula C10H17NO4 B14659161 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester CAS No. 50685-04-6](/img/structure/B14659161.png)
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester is a chemical compound with the molecular formula C9H15NO4. It is an ester derivative of 2-butenoic acid, which is a type of unsaturated carboxylic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonic acid: An isomer of 2-butenoic acid with similar chemical properties.
Isocrotonic acid: Another isomer of 2-butenoic acid with a different arrangement of the double bond.
3-Butenoic acid: A structural isomer with the double bond located at a different position in the carbon chain.
Uniqueness
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
50685-04-6 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 2-(ethoxycarbonylamino)-3-methylbut-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-14-9(12)8(7(3)4)11-10(13)15-6-2/h5-6H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
JZSQMLWUZWBBHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


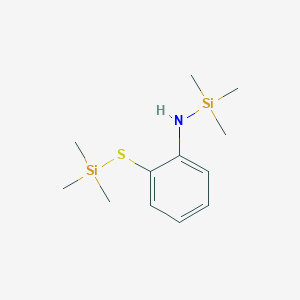
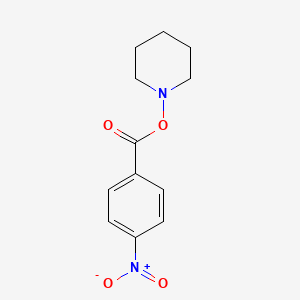
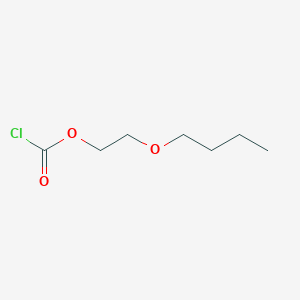
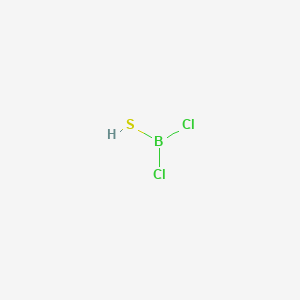

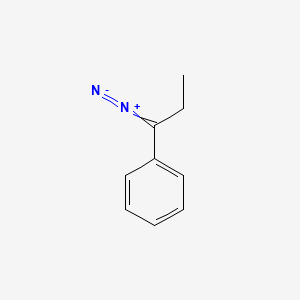
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

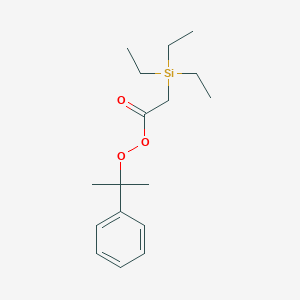
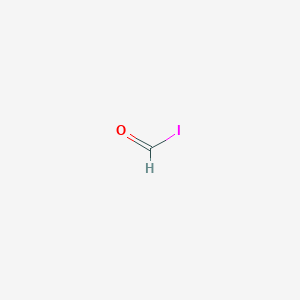
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
